1-(9-Anthryl)ethanol
Overview
Description
“1-(9-Anthryl)ethanol” is a chemical compound with the molecular formula C16H14O . Its average mass is 222.282 Da and its monoisotopic mass is 222.104462 Da . It is also known by other names such as “9-Anthracenemethanol, α-methyl-” and "α-Methyl-9-anthracenemethanol" .
Synthesis Analysis
The synthesis of 1-(9-Anthryl)ethanol and its derivatives has been studied in terms of the absolute gas-phase acidity, Fukui function, the local hard and soft acids and bases principle, and the molecular electrostatic potential . The 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Molecular Structure Analysis
The 1-(9-Anthryl)ethanol molecule contains a total of 33 bonds. There are 19 non-H bond(s), 16 multiple bond(s), 1 rotatable bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s) .
Chemical Reactions Analysis
The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(9-Anthryl)ethanol include a density of 1.2±0.1 g/cm3, boiling point of 417.3±14.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 70.7±3.0 kJ/mol, flash point of 186.3±15.9 °C, index of refraction of 1.701, molar refractivity of 73.0±0.3 cm3, and a molar volume of 188.7±3.0 cm3 .
Scientific Research Applications
Application 1: Nucleophilic Character and Stability Study
- Summary of Application: The nucleophilic character and stability of the carbanions vs. alkoxides derived from 2,2,2-trifluoro-1-(9-anthryl)ethanol and 1-(9-anthryl)ethanol have been studied . This research is important for understanding the chemical behavior of these compounds.
- Methods of Application: The study was conducted at the B3LYP/6-31+G(d,p) level of theory . Results were analyzed in terms of the absolute gas-phase acidity, Fukui function, the local hard and soft acids and bases principle, and the molecular electrostatic potential .
- Results: The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Application 2: Chiral Solvating Agents and Chiral Selectors
- Summary of Application: Pure enantiomers of 2,2,2-trifluoro-1-(9-anthryl)ethanol are mainly used as chiral solvating agents and chiral selectors due to their particular hydroxyl (OH) and methine (CH) acidity .
- Methods of Application: The influence of the 9-anthryl ring and the trifluoromethyl group on the CH and OH acidity of 1-(9-anthryl)ethanol was studied .
- Results: The 9-anthryl group increases the CH acidity more than the OH acidity by 17.0 kcal mol−1, which is more significant than the trifluoromethyl group’s increase of 6.0 kcal mol−1 for the OH acidity .
properties
IUPAC Name |
1-anthracen-9-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADANNQOTZBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322135 | |
Record name | 1-(9-ANTHRYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Anthryl)ethanol | |
CAS RN |
7512-20-1 | |
Record name | 7512-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(9-ANTHRYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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